molecular formula C11H6FN3O2 B11057116 4-Amino-5-[(4-fluorophenyl)carbonyl]-1,2-oxazole-3-carbonitrile

4-Amino-5-[(4-fluorophenyl)carbonyl]-1,2-oxazole-3-carbonitrile

Cat. No.: B11057116
M. Wt: 231.18 g/mol
InChI Key: YKLCUFNHSPTZMA-UHFFFAOYSA-N
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Description

4-AMINO-5-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBONITRILE is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an amino group, a fluorobenzoyl group, and a carbonitrile group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-5-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-5-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino and fluorobenzoyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

4-AMINO-5-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-5-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-5-(4-CHLOROBENZOYL)-3-ISOXAZOLECARBONITRILE: Similar structure with a chlorine atom instead of a fluorine atom.

    4-AMINO-5-(4-METHYLBENZOYL)-3-ISOXAZOLECARBONITRILE: Similar structure with a methyl group instead of a fluorine atom.

    4-AMINO-5-(4-NITROBENZOYL)-3-ISOXAZOLECARBONITRILE: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness

The presence of the fluorobenzoyl group in 4-AMINO-5-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBONITRILE imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of 4-AMINO-5-(4-FLUOROBENZOYL)-3-ISOXAZOLECARBONITRILE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H6FN3O2

Molecular Weight

231.18 g/mol

IUPAC Name

4-amino-5-(4-fluorobenzoyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C11H6FN3O2/c12-7-3-1-6(2-4-7)10(16)11-9(14)8(5-13)15-17-11/h1-4H,14H2

InChI Key

YKLCUFNHSPTZMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C(=NO2)C#N)N)F

Origin of Product

United States

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